
CSTSMLKAC (disulfide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CSTSMLKAC (disulfide) is a cyclic peptide composed of nine amino acids: cysteine, serine, threonine, serine, methionine, leucine, lysine, alanine, and cysteine. The compound forms a disulfide bridge between the first and ninth cysteine residues, creating a stable cyclic structure. This peptide is known for its ability to home to cardiomyocytes in ischemic myocardium, making it a valuable tool in cardiovascular research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CSTSMLKAC (disulfide) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the linear peptide, the disulfide bridge is formed through the oxidation of the cysteine residues. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of CSTSMLKAC (disulfide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
CSTSMLKAC (disulfide) primarily undergoes oxidation and reduction reactions due to the presence of the disulfide bridge. The disulfide bond can be reduced to form two free thiol groups, which can further participate in various chemical reactions .
Common Reagents and Conditions
Oxidation: The disulfide bond is formed using oxidizing agents such as iodine or air oxidation.
Major Products
The major products of these reactions are the reduced form of the peptide with free thiol groups and the oxidized form with the disulfide bridge intact .
Aplicaciones Científicas De Investigación
CSTSMLKAC (disulfide) has several applications in scientific research:
Cardiovascular Research: It is used to target and deliver therapeutic agents to ischemic myocardium, aiding in the treatment of heart diseases.
Drug Delivery: The peptide can be conjugated with drugs or nanoparticles to enhance targeted delivery to specific tissues.
Biomarker Discovery: It helps in identifying and validating biomarkers for ischemic heart conditions.
Mecanismo De Acción
CSTSMLKAC (disulfide) exerts its effects by homing to cardiomyocytes in the ischemic myocardium. The cyclic structure and specific amino acid sequence allow it to bind selectively to the target cells. This targeting mechanism involves interactions with specific receptors or proteins on the surface of cardiomyocytes, facilitating the delivery of therapeutic agents to the affected tissue .
Comparación Con Compuestos Similares
Similar Compounds
CKPGTSSYC: Another cyclic peptide that targets ischemic myocardium.
CPDRSVNNC: A peptide with similar targeting properties but different amino acid sequence.
Uniqueness
CSTSMLKAC (disulfide) is unique due to its specific sequence and disulfide bridge, which confer stability and high affinity for cardiomyocytes in ischemic myocardium. This makes it particularly effective for targeted drug delivery and therapeutic applications in cardiovascular research .
Propiedades
Fórmula molecular |
C36H64N10O13S3 |
|---|---|
Peso molecular |
941.2 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(4-aminobutyl)-22-[(1R)-1-hydroxyethyl]-19,25-bis(hydroxymethyl)-7-methyl-13-(2-methylpropyl)-16-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
WPNRMGBBCPHBJC-QJRNWJQSSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC(C)C)CCSC)CO)[C@@H](C)O)CO)N)C(=O)O |
SMILES canónico |
CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


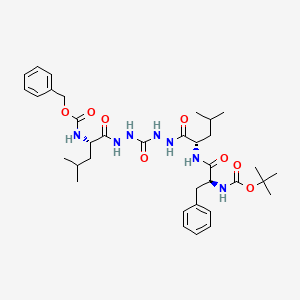
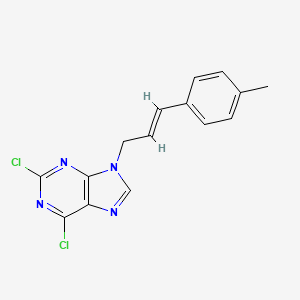
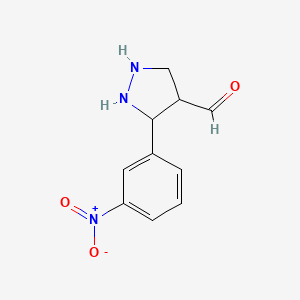
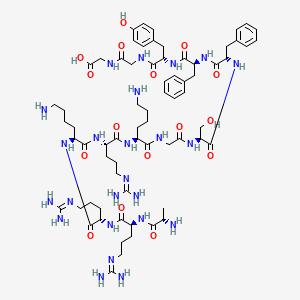
![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)

![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)
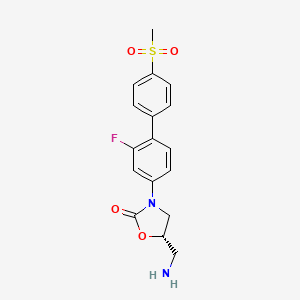



![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)

![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)
